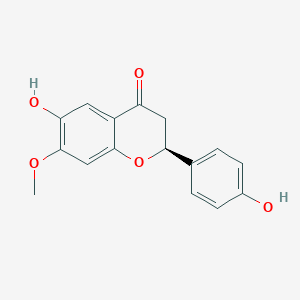

6,4'-Dihydroxy-7-methoxyflavanone

Vue d'ensemble

Description

6,4’-Dihydroxy-7-methoxyflavanone is a flavonoid compound that can be isolated from the heartwood of Dalbergia odorifera . This compound is known for its antioxidant, anti-inflammatory, and neuroprotective properties . It has been studied for its potential therapeutic effects in various diseases, including osteoporosis, rheumatoid arthritis, and periodontal diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6,4’-Dihydroxy-7-methoxyflavanone can be synthesized through several synthetic routes. One common method involves the use of flavanone precursors, which undergo hydroxylation and methoxylation reactions under specific conditions . The reaction conditions typically involve the use of catalysts and solvents to facilitate the hydroxylation and methoxylation processes.

Industrial Production Methods

Industrial production of 6,4’-Dihydroxy-7-methoxyflavanone often involves the extraction of the compound from natural sources such as the heartwood of Dalbergia odorifera . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. The industrial methods are optimized for large-scale production to meet the demand for research and therapeutic applications.

Analyse Des Réactions Chimiques

Types of Reactions

6,4’-Dihydroxy-7-methoxyflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of 6,4’-Dihydroxy-7-methoxyflavanone . These derivatives are studied for their enhanced biological activities and potential therapeutic applications.

Applications De Recherche Scientifique

6,4’-Dihydroxy-7-methoxyflavanone has a wide range of scientific research applications:

Mécanisme D'action

6,4’-Dihydroxy-7-methoxyflavanone exerts its effects through several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Anti-inflammatory Activity: The compound inhibits the activation of nuclear factor kappa-B and reduces the production of pro-inflammatory cytokines.

Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis by modulating signaling pathways such as the phosphatidylinositol 3-kinase/Akt pathway.

Comparaison Avec Des Composés Similaires

6,4’-Dihydroxy-7-methoxyflavanone is unique among flavonoids due to its specific hydroxylation and methoxylation pattern. Similar compounds include:

4’,5-Dihydroxy-7-methoxyflavone: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Naringin: A flavanone glycoside with antioxidant and lipid-lowering effects.

Paeonol: A phenolic compound with anti-inflammatory and neuroprotective activities.

These compounds share some biological activities with 6,4’-Dihydroxy-7-methoxyflavanone but differ in their specific molecular structures and mechanisms of action.

Activité Biologique

6,4'-Dihydroxy-7-methoxyflavanone (DMF) is a flavonoid compound isolated from the heartwood of Dalbergia odorifera. It has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective properties. This article compiles current research findings, mechanisms of action, and potential therapeutic applications of DMF.

- Molecular Formula : C₁₆H₁₄O₅

- Molecular Weight : 286.28 g/mol

- CAS No. : 189689-32-5

DMF exhibits its biological effects through several key mechanisms:

- Antioxidant Activity : DMF enhances cellular resistance to oxidative stress, particularly in neuronal cells. It has been shown to up-regulate heme oxygenase-1 (HO-1) expression via the JUN N-terminal kinase (JNK) pathway in HT22 cells, providing neuroprotection against glutamate-induced cytotoxicity .

- Anti-inflammatory Effects : The compound inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in BV2 microglial cells. This inhibition occurs through the extracellular signal-regulated kinase (ERK) pathway, suggesting a robust anti-inflammatory profile .

- Osteoclast Differentiation Inhibition : DMF has been found to inhibit receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis, which is significant for conditions like osteoporosis and rheumatoid arthritis. It suppresses the expression of nuclear factor of activated T-cells and c-Fos through inhibition of mitogen-activated protein kinases (MAPKs) pathways .

Biological Activities and Therapeutic Potential

The biological activities of DMF suggest several therapeutic applications:

Antioxidant and Neuroprotective Effects

DMF protects against oxidative stress-induced cellular senescence in human dermal fibroblasts by inducing SIRT1 expression and inhibiting the phosphatidylinositol 3-kinase/Akt pathway. This mechanism highlights its potential in treating age-related diseases .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses makes it a candidate for treating chronic inflammatory conditions. Its effectiveness in suppressing inflammatory markers positions it as a potential therapeutic agent for neurodegenerative diseases characterized by neuroinflammation .

Osteoporosis and Bone Health

Given its role in inhibiting osteoclast differentiation, DMF may be beneficial in managing osteoporosis and related bone diseases. Research indicates that it effectively decreases osteoclast formation and function, which could aid in maintaining bone density .

Research Findings and Case Studies

Propriétés

IUPAC Name |

(2S)-6-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-16-8-15-11(6-13(16)19)12(18)7-14(21-15)9-2-4-10(17)5-3-9/h2-6,8,14,17,19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZKTABHCQFBQV-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.